An In-depth Technical Guide to the Molecular Structure of 4-Chloro-2-phenoxyphenol
An In-depth Technical Guide to the Molecular Structure of 4-Chloro-2-phenoxyphenol
Abstract
This technical guide provides a comprehensive overview of the molecular structure of 4-Chloro-2-phenoxyphenol, a halogenated aromatic ether of interest in various chemical and pharmaceutical research domains. This document delves into the compound's structural elucidation, physicochemical properties, probable synthetic pathways, and potential applications, drawing upon available data and comparative analysis with structurally related molecules. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this specific chemical entity.
Introduction
4-Chloro-2-phenoxyphenol is an organic compound characterized by a phenol ring substituted with both a chlorine atom and a phenoxy group. Its unique arrangement of functional groups—a hydroxyl group, a chloro substituent, and a diphenyl ether linkage—suggests a molecule with distinct chemical reactivity and potential biological activity. Understanding the precise molecular architecture is paramount for predicting its behavior in chemical reactions, its interaction with biological systems, and for the development of novel applications. This guide aims to consolidate the available technical information and provide expert insights into the molecular characteristics of 4-Chloro-2-phenoxyphenol.
Molecular Structure and Identification
The fundamental identity of 4-Chloro-2-phenoxyphenol is established through its chemical formula, molecular weight, and unique identifiers.
Table 1: Key Identifiers for 4-Chloro-2-phenoxyphenol
| Identifier | Value | Source |
| IUPAC Name | 4-Chloro-2-phenoxyphenol | N/A |
| CAS Number | 3380-58-3 | [1] |
| Chemical Formula | C₁₂H₉ClO₂ | [1] |
| Molecular Weight | 220.66 g/mol | [1] |
| SMILES | OC1=C(OC2=CC=CC=C2)C=C(Cl)C=C1 | [1] |
The molecular structure consists of a central phenol ring. A chlorine atom is substituted at the para-position (position 4) relative to the hydroxyl group. A phenoxy group (-O-Ph) is attached at the ortho-position (position 2). The presence of the ether linkage introduces a degree of conformational flexibility.
Caption: 2D representation of the 4-Chloro-2-phenoxyphenol molecular structure.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties of 4-Chloro-2-phenoxyphenol
| Property | Predicted Value/Information | Basis of Prediction/Source |
| Physical State | Solid at room temperature | Based on similar substituted diphenyl ethers |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents (e.g., alcohols, ethers, chlorinated solvents); sparingly soluble in water. | Polarity and presence of aromatic rings |
| logP (Octanol-Water Partition Coefficient) | High (estimated > 3) | Presence of two aromatic rings and a chlorine atom suggests significant lipophilicity.[2] |
| pKa | ~8-10 | The hydroxyl group is acidic, similar to other substituted phenols. The electron-withdrawing nature of the chlorine and phenoxy groups may slightly increase acidity compared to phenol. |
Synthesis and Manufacturing
A definitive, published synthesis protocol for 4-Chloro-2-phenoxyphenol is not widely available. However, based on established organometallic chemistry, the most probable and industrially scalable method would be the Ullmann condensation .[3][4][5] This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.
Proposed Synthetic Pathway: Ullmann Condensation
The synthesis of 4-Chloro-2-phenoxyphenol can be envisioned through the reaction of 2,4-dichlorophenol and phenol in the presence of a copper catalyst and a base.
Reaction Scheme:
Experimental Protocol (Hypothetical):
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dichlorophenol, an excess of phenol (which can also act as a solvent), and a suitable high-boiling point solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone).
-
Base Addition: Add a stoichiometric amount of a base, such as potassium carbonate or sodium hydroxide, to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Catalyst Introduction: Introduce a catalytic amount of a copper(I) salt, such as copper(I) iodide or copper(I) bromide. The use of a ligand, such as 1,10-phenanthroline or an N,N-dimethylglycine, can facilitate the reaction at lower temperatures.
-
Reaction Conditions: Heat the reaction mixture under a nitrogen atmosphere to a temperature typically ranging from 120 to 200 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: After completion, cool the reaction mixture and quench with a dilute acid solution. Extract the product into an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
This proposed pathway is based on well-established Ullmann condensation principles and provides a logical route to the target molecule.[6]
Spectroscopic Characterization (Predicted)
Without experimental spectra, we can predict the key features based on the known spectral data of its constituent functional groups and related molecules.[7][8][9]
Table 3: Predicted Spectroscopic Data for 4-Chloro-2-phenoxyphenol
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons (8H) in the range of δ 6.8-7.5 ppm, showing complex splitting patterns due to coupling. - A broad singlet for the phenolic hydroxyl proton (-OH), with its chemical shift dependent on concentration and solvent. |
| ¹³C NMR | - Approximately 12 distinct signals in the aromatic region (δ 110-160 ppm). - Carbons attached to oxygen will be deshielded and appear at higher chemical shifts. - The carbon bearing the chlorine atom will also be influenced. |
| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. - C-O-C stretching vibrations for the ether linkage around 1200-1250 cm⁻¹. - C-Cl stretching vibration in the fingerprint region. - Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 220, with a characteristic M+2 isotope peak at m/z 222 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. - Fragmentation would likely involve the loss of the phenoxy group, the chlorine atom, and cleavage of the ether bond.[10] |
Potential Applications and Biological Activity
While specific applications for 4-Chloro-2-phenoxyphenol are not well-documented, its structural motifs suggest potential utility in several areas:
-
Intermediate in Chemical Synthesis: Its structure makes it a valuable building block for more complex molecules, potentially in the synthesis of pharmaceuticals, agrochemicals, or specialty polymers.[11]
-
Biocidal and Antimicrobial Properties: Many chlorinated phenols and diphenyl ethers exhibit antimicrobial and biocidal activity.[12][13] It is plausible that 4-Chloro-2-phenoxyphenol could possess similar properties, making it a candidate for investigation as a disinfectant or preservative.
Safety and Handling
No specific safety data sheet (SDS) for 4-Chloro-2-phenoxyphenol is readily available. Therefore, it must be handled with the precautions appropriate for a novel chemical substance and by referencing the safety profiles of structurally similar compounds.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Based on related compounds like other chlorophenols, it should be considered potentially toxic if ingested, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.[14]
Conclusion
4-Chloro-2-phenoxyphenol presents an interesting molecular architecture with potential for further investigation. While a comprehensive body of experimental data is yet to be established in the public domain, this technical guide has provided a detailed overview of its molecular structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route, and potential areas of application. As with any novel compound, further experimental validation is crucial to fully characterize its properties and unlock its potential in scientific research and development.
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